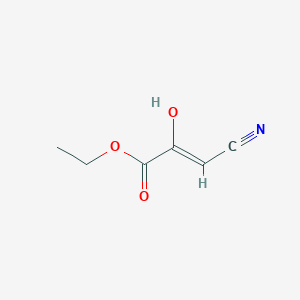
(Z)-Ethyl 3-cyano-2-hydroxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 3-cyano-2-hydroxyacrylate is an organic compound with the molecular formula C6H7NO3 It is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-cyano-2-hydroxyacrylate typically involves the reaction of ethyl cyanoacetate with formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Ethyl 3-cyano-2-hydroxyacrylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyano-2-oxoacrylate.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of ethyl 3-amino-2-hydroxyacrylate.
Substitution: The hydroxyl group can be substituted with various nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Ethyl 3-cyano-2-oxoacrylate
Reduction: Ethyl 3-amino-2-hydroxyacrylate
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(Z)-Ethyl 3-cyano-2-hydroxyacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 3-cyano-2-hydroxyacrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 3-Cyano-2-hydroxy-4-methoxypyridine
- 3-Cyano-2-hydroxy-4,6-dimethylpyridine
- 3-Cyano-2-phenylpropanoic acid
Comparison: (Z)-Ethyl 3-cyano-2-hydroxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, influencing its solubility and bioavailability. Its unique structure also allows for selective interactions with biological targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
ethyl (Z)-3-cyano-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h3,8H,2H2,1H3/b5-3- |
Clé InChI |
XHJJYDFHJMQSDB-HYXAFXHYSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C#N)/O |
SMILES canonique |
CCOC(=O)C(=CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















